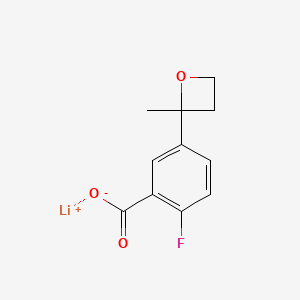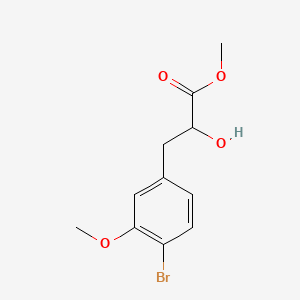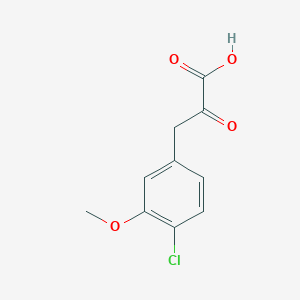![molecular formula C7H9BrO2 B13590674 2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B13590674.png)
2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2-oxabicyclo[211]hexan-4-yl)ethanone is a chemical compound with the molecular formula C7H9BrO2 It is a brominated derivative of an oxabicyclohexane structure, which is known for its unique bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 2-oxabicyclo[2.1.1]hexane with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic addition, resulting in the formation of the desired brominated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dehalogenated bicyclic compounds.
Applications De Recherche Scientifique
2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Employed in the study of enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic interactions, while the oxabicyclohexane structure provides a rigid framework that can influence the binding affinity and specificity of the compound. These interactions can modulate various biochemical pathways, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxabicyclo[2.1.1]hexane: The parent compound without the bromine substitution.
2-Bromo-1-(2-oxabicyclo[2.2.1]heptan-4-yl)ethanone: A similar compound with a different bicyclic structure.
2-Chloro-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone: A chlorinated analog.
Uniqueness
2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the bromine atom enhances its electrophilic properties, making it a valuable intermediate in various synthetic and research applications .
Propriétés
Formule moléculaire |
C7H9BrO2 |
|---|---|
Poids moléculaire |
205.05 g/mol |
Nom IUPAC |
2-bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone |
InChI |
InChI=1S/C7H9BrO2/c8-3-6(9)7-1-5(2-7)10-4-7/h5H,1-4H2 |
Clé InChI |
LRZNDKHJNRILAQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(CO2)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


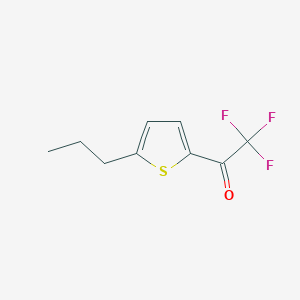
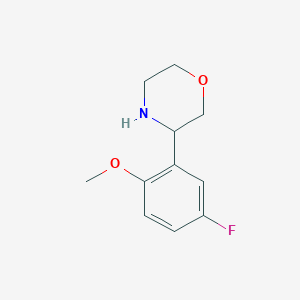

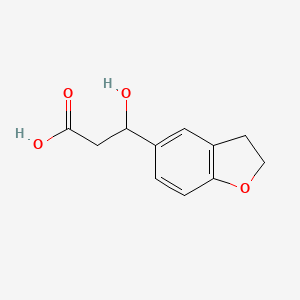
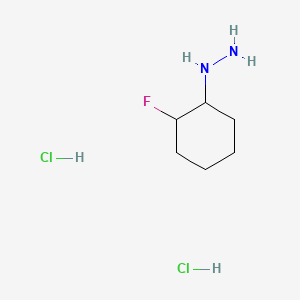
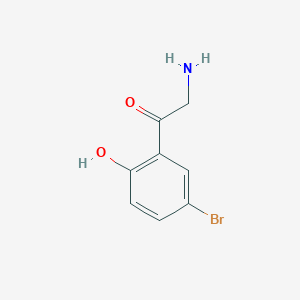
![1-chloro-2-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B13590630.png)
